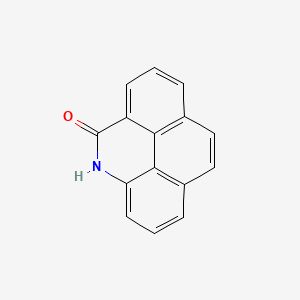

5(4H)-Thebenidinone

Description

Overview of Alkaloid Compounds and their Significance in Biological Systems

Alkaloids represent a large and diverse class of naturally occurring organic compounds that are primarily found in plants, but also in organisms like bacteria, fungi, and animals. wikipedia.orgbritannica.com A defining characteristic of an alkaloid is the presence of at least one nitrogen atom, typically as part of a heterocyclic ring. gcwgandhinagar.com This nitrogen atom confers basic or "alkali-like" properties, allowing alkaloids to form salts with acids. britannica.commicrobiotics.com.ng The term "alkaloid" was first coined in 1819 by German pharmacist Carl F. W. Meissner. srtmun.ac.in

The history of alkaloids is intertwined with the development of organic chemistry and pharmacology. The first pure alkaloid to be isolated was morphine, extracted from the opium poppy around 1804 by Friedrich Sertürner. wikipedia.orgbritannica.com This was followed by the discovery of other significant alkaloids like strychnine (B123637) (1818), quinine (B1679958) (1820), and nicotine (B1678760) (1828). wikipedia.org

In the organisms that produce them, alkaloids are considered secondary metabolites, meaning they are not essential for basic growth or reproduction but often serve crucial ecological roles. wikipedia.org These functions can include acting as a defense mechanism against herbivores and pathogens, due to their often bitter taste and toxicity. microbiotics.com.ngresearchgate.net They may also play roles in plant growth regulation or act as storage reservoirs for nitrogen. researchgate.net

The significance of alkaloids to humans lies in their profound and diverse physiological activities. gcwgandhinagar.com They have a long history of use in traditional medicine and have become indispensable in modern pharmacology. wikipedia.org Their biological effects are vast, encompassing analgesic (e.g., morphine), antimalarial (e.g., quinine), antibacterial (e.g., berberine), and anticancer properties (e.g., vinblastine). wikipedia.org The structural complexity and potent bioactivity of alkaloids make them a continuing source of lead compounds for drug discovery. wikipedia.orgresearchgate.net

Historical Context of 5(4H)-Thebenidinone Identification within Natural Extracts

The identification of this compound is a result of modern phytochemical screening techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allows for the detailed analysis of complex chemical mixtures from natural sources. While not one of the classical alkaloids isolated in the 19th century, it has been identified as an alkaloid derivative in various natural extracts in more recent decades. nih.gov

Notably, this compound has been reported as a constituent of propolis, a resinous substance produced by honeybees from plant materials. A 2019 review on the chemical composition of propolis lists this compound as having been identified in samples from Algeria. atlantis-press.com Its presence in propolis highlights the chemical diversity of this natural material, which can contain a wide range of compounds including flavonoids, terpenes, and alkaloids, depending on the local flora visited by the bees. nih.gov

The compound has also been significantly detected in studies of the Mediterranean plant Dittrichia viscosa (also known as Inula viscosa), a perennial shrub from the Asteraceae family. mdpi.comresearchgate.net A 2022 phytochemical study investigating leaf extracts of Dittrichia viscosa for their antimicrobial potential identified this compound as the second most abundant phytochemical compound, constituting 16.80% of the total identified components in the extract. researchgate.net The identification in such a prominent quantity within a plant known for its use in traditional medicine underscores its relevance in natural product chemistry. mdpi.comresearchgate.net Earlier research, such as a 2016 study on salivary metabolomes, also listed this compound among the compounds being investigated. usp.br

Current Landscape of Academic Research on this compound

Current academic research on this compound is primarily centered on its biological activities, which are often inferred from studies on the crude extracts in which it is a major component. The main areas of investigation include its antimicrobial and antioxidant properties.

Research has highlighted the potential of extracts containing this compound as effective antimicrobial agents. For instance, extracts from Dittrichia viscosa, where this compound is a significant constituent, have shown activity against a range of nosocomial pathogens. researchgate.net These include Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Salmonella enterica and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. researchgate.net The Minimum Inhibitory Concentrations (MICs) for these extracts were reported to be in the range of 0.93 mg/mL to 15 mg/mL. researchgate.net Another source reports MIC values for the compound against selected bacterial strains to be in the range of 25-50 µg/mL.

In addition to antimicrobial action, the compound is associated with notable antioxidant activity. The radical scavenging ability of extracts rich in this compound has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. researchgate.net One study reported a high radical scavenging activity for an ethanolic extract of D. viscosa, with an IC50 value of approximately 12.54 ± 0.2 µg/mL. researchgate.net This suggests a potential role in mitigating oxidative stress.

Beyond its biological properties, this compound is recognized in chemical research as a building block for the synthesis of more complex heterocyclic compounds. Its fused aromatic ring structure makes it a valuable scaffold in synthetic chemistry. Research also extends to its use in studying enzyme inhibitors and receptor modulators.

Table 1: Reported Biological Activity Data Associated with this compound-Containing Extracts

| Activity Type | Assay / Pathogen | Source Extract | Result (MIC or IC50) | Reference |

|---|---|---|---|---|

| Antifungal | Candida albicans | Dittrichia viscosa | 0.93 - 15 mg/mL | researchgate.net |

| Antifungal | Aspergillus niger | Dittrichia viscosa | 0.93 - 15 mg/mL | researchgate.net |

| Antibacterial | Bacillus subtilis | Dittrichia viscosa | 0.93 - 15 mg/mL | researchgate.net |

| Antibacterial | Staphylococcus aureus | Dittrichia viscosa | 0.93 - 15 mg/mL | researchgate.net |

| Antioxidant | DPPH Radical Scavenging | Dittrichia viscosa (EtOH) | IC50: 12.54 ± 0.2 μg/mL | researchgate.net |

Scope and Objectives of Proposed Scholarly Research on this compound

The existing body of research provides a solid foundation for future scholarly investigation into this compound. The primary objective moving forward should be to transition from studying crude extracts to characterizing the specific properties of the isolated, pure compound.

A crucial first step is the targeted isolation of this compound in sufficient quantities to enable comprehensive biological and chemical analysis. This would allow researchers to definitively attribute the observed antimicrobial and antioxidant activities to the compound itself, rather than to a synergistic effect of multiple components within an extract. The elucidation of its precise mechanism of action against microbial pathogens and its role in radical scavenging pathways would be a key objective.

Further pharmacological screening of the pure compound is warranted. Investigating its activity against a wider panel of bacteria, fungi, and viruses, including drug-resistant strains, could uncover new therapeutic potential. nih.gov Exploring other biological activities, such as anti-inflammatory, cytotoxic, and enzyme inhibitory effects, would broaden our understanding of its pharmacological profile. researchgate.net

From a chemical perspective, future research should focus on the development of efficient and scalable synthetic routes. While some synthetic methods exist, optimizing these processes using green chemistry principles would be a valuable goal. Furthermore, the unique heterocyclic structure of this compound makes it an attractive scaffold for medicinal chemistry. nih.gov Future objectives could include the synthesis of novel derivatives to conduct structure-activity relationship (SAR) studies. This would involve modifying the core structure to enhance potency, selectivity, or other pharmacokinetic properties, potentially leading to the development of new drug candidates. nih.gov

Finally, exploring the biosynthetic pathway of this compound in organisms like Dittrichia viscosa presents another important research avenue. Understanding how the plant synthesizes this complex molecule could open doors for metabolic engineering approaches to increase its yield or to produce novel, related compounds. nih.govfrontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

64884-40-8 |

|---|---|

Molecular Formula |

C15H9NO |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4H-benzo[lmn]phenanthridin-5-one |

InChI |

InChI=1S/C15H9NO/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16-15)14(10)13(9)11/h1-8H,(H,16,17) |

InChI Key |

DZFROCAXLIJHAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)NC4=CC=CC(=C43)C=C2 |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution of 5 4h Thebenidinone

Phytochemical Profiling of Plant Extracts Containing 5(4H)-Thebenidinone

Phytochemical analysis has been instrumental in identifying and quantifying this compound. This compound is categorized as a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in ecological interactions and defense mechanisms.

The most significant and well-documented natural source of this compound is the perennial shrub Dittrichia viscosa, previously known as Inula viscosa. nih.govresearchgate.net This plant is a member of the Asteraceae family and is a characteristic species of the Mediterranean Basin. researchgate.net D. viscosa is known for its sticky, aromatic leaves, which are covered in glandular trichomes that produce a complex resinous exudate. It is within this complex mixture of phytochemicals that this compound is found. Research has consistently identified this compound in extracts derived from the leaves of the plant. While D. viscosa is the primary reported botanical source, the broader Asteraceae family, one of the largest families of flowering plants, remains a potential area for discovering other species that may synthesize this compound, although documentation for other related species is not as extensive.

Propolis, a resinous mixture produced by honeybees from substances they collect from plant buds, sap flows, or other botanical sources, is known for its chemical complexity and diversity, which varies significantly depending on the geography and the available flora. While bees are known to forage on the resinous exudates of plants like Dittrichia viscosa, current scientific literature does not prominently feature the identification of this compound in analyses of propolis samples. The chemical composition of propolis is highly variable, and the presence of specific plant-derived compounds depends on the bees' foraging habits in a particular region. Therefore, while theoretically possible in propolis from Mediterranean regions where D. viscosa is abundant, its presence is not a commonly reported finding.

Quantitative studies have been performed to determine the concentration of this compound in its primary source, Dittrichia viscosa. These analyses are crucial for understanding the plant's chemical profile and potential applications. The concentration can vary based on the extraction solvent and methodology used. In one particular study analyzing an ethanol (B145695) extract of D. viscosa leaves from Morocco, this compound was found to be a major constituent. The analysis identified the compound at a significant relative concentration, highlighting its prominence in the plant's chemical makeup.

A study utilizing gas chromatography–mass spectrometry (GC-MS) on a methanolic extract of D. viscosa leaves reported that this compound was the second most abundant phytochemical. This quantitative data underscores the status of D. viscosa as a rich natural source of this specific compound.

Concentration of this compound in Dittrichia viscosa Leaf Extracts

| Plant Part | Geographical Origin | Extraction Solvent | Relative Concentration (%) | Reference |

|---|---|---|---|---|

| Leaves | Morocco | Ethanol (EtOH) | 16.80% |

Ecological and Environmental Factors Influencing this compound Accumulation in Natural Sources

The production and accumulation of secondary metabolites in plants are not static; they are dynamically influenced by a host of ecological and environmental factors. These factors can induce stress responses in the plant, often leading to an upregulation in the synthesis of defensive compounds. For Dittrichia viscosa, and consequently the accumulation of this compound, variables such as light intensity, temperature, water availability, soil composition, and even herbivory or pathogen attack can play a significant role.

Plants growing in challenging environments, such as the arid and high-sunlight conditions typical of the Mediterranean, often produce higher concentrations of protective phytochemicals. Environmental stressors can directly impact a plant's physiological and biochemical processes, leading to shifts in its secondary metabolism. Therefore, the concentration of this compound in D. viscosa is likely to exhibit significant variation depending on the specific habitat, season, and prevailing climatic conditions of a particular year. For example, factors like increased UV light exposure or periods of drought could potentially trigger an increased production of this compound as part of the plant's adaptive defense strategy.

Extraction and Isolation Methodologies for Naturally Sourced this compound

The process of studying this compound begins with its successful extraction and isolation from its natural matrix, primarily the leaves of Dittrichia viscosa. The selection of an appropriate solvent is a critical first step. Research has shown that solvents like methanol (B129727) and ethanol are effective in extracting this compound from the plant material. These polar organic solvents are capable of solubilizing a wide range of phytochemicals, including alkaloids and other nitrogenous compounds.

Following initial solvent extraction, a crude extract is obtained which contains a complex mixture of molecules. To isolate this compound, this mixture must undergo further purification steps.

Chromatography is the cornerstone of purification in natural product chemistry. For a compound like this compound, a multi-step chromatographic approach is typically employed to achieve high purity. Techniques such as column chromatography might be used for initial fractionation of the crude extract.

For final purification and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. Specifically, Reverse-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is highly effective. In this technique, the crude or semi-purified extract is passed through a column packed with a nonpolar stationary phase (like C18), and a polar mobile phase is used for elution. The precise gradient and solvent system can be optimized to achieve sharp, well-resolved peaks, allowing for the isolation of pure this compound. The use of a photodiode array (PDA) detector or a mass spectrometer (MS) coupled with HPLC allows for the identification and characterization of the compound based on its UV absorbance and mass-to-charge ratio.

Optimization of Extraction Parameters for Enhanced Yield

A thorough review of the current scientific literature reveals a notable gap in research specifically focused on the optimization of extraction parameters to enhance the yield of this compound. While numerous studies have been conducted on the extraction of various compounds from propolis, these have predominantly centered on maximizing the yield of phenolic and flavonoid compounds due to their well-known biological activities.

General extraction methods for propolis involve the use of various solvents, such as ethanol, methanol, water, and chloroform, often at room temperature or with the application of heat. Techniques like maceration, ultrasound-assisted extraction (UAE), and Soxhlet extraction are commonly employed to isolate bioactive compounds from the raw propolis matrix. However, dedicated studies to determine the optimal conditions—such as the ideal solvent or solvent mixture, temperature, extraction time, and solid-to-solvent ratio—specifically for maximizing the yield of the alkaloid this compound are not available.

The following table represents a hypothetical framework for an optimization study, illustrating the types of parameters that would need to be systematically investigated to enhance the yield of this compound. It is important to emphasize that the data presented in this table is illustrative and not based on published experimental results for this specific compound.

Interactive Data Table: Hypothetical Parameters for Optimization of this compound Extraction

| Extraction Parameter | Range Investigated | Hypothetical Optimal Condition for this compound | Anticipated Impact on Yield |

| Solvent Type | Ethanol, Methanol, Acetone (B3395972), Ethyl Acetate | 80% Ethanol | The polarity of the solvent is critical for selectively dissolving the target compound. |

| Temperature (°C) | 25 - 60 | 45 | Higher temperatures can increase solubility and extraction rate, but may also degrade the compound. |

| Extraction Time (hours) | 1 - 24 | 12 | Sufficient time is needed for the solvent to penetrate the matrix and dissolve the compound. |

| Solid-to-Solvent Ratio (g/mL) | 1:10 - 1:30 | 1:20 | A higher solvent volume can improve extraction efficiency but may lead to more dilute extracts. |

| Extraction Method | Maceration, Sonication, Reflux | Sonication | The chosen method can influence extraction efficiency and time. |

Future research is necessary to systematically evaluate these and other parameters to develop a standardized and optimized protocol for the efficient extraction of this compound from its natural sources. Such studies would be invaluable for enabling further investigation into the chemical and biological properties of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 4h Thebenidinone

Application of High-Resolution Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 5(4H)-Thebenidinone (C₁₅H₉NO), HRMS provides an exact mass measurement, which corroborates its molecular formula. The calculated molecular weight of the compound is 219.24 g/mol .

When coupled with Gas Chromatography (GC-MS), the technique allows for the analysis of complex mixtures, where this compound might be identified as a component. ingentaconnect.com In electron ionization (EI) mode, the molecule undergoes fragmentation, yielding a characteristic pattern that serves as a structural fingerprint. The molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation of this compound is expected to proceed through pathways characteristic of lactams and polycyclic aromatic systems. Key fragmentation would likely involve the loss of a carbon monoxide molecule (CO, 28 Da) from the heterocyclic ring, a common fragmentation for cyclic ketones and amides. The stability of the resulting polycyclic aromatic fragment would make this a prominent pathway. Further fragmentation of the core aromatic structure, known as Benzo(lmn)phenanthridine, would lead to additional characteristic ions. nist.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₁₅H₉NO | --- |

| Exact Mass | 219.0684 | The theoretical monoisotopic mass for HRMS confirmation. |

| Molecular Ion Peak [M]⁺• | m/z 219 | Corresponds to the intact molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region, typically between δ 7.0 and 9.0 ppm. The complex, fused-ring system would result in a series of doublets, triplets, and multiplets due to spin-spin coupling between adjacent protons. The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet at a downfield chemical shift, potentially deshielded by the adjacent carbonyl group and the aromatic system. In related phenanthridinone structures, aromatic protons are observed in this region. ingentaconnect.comrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. A characteristic signal for the carbonyl carbon (C=O) of the lactam ring is expected in the downfield region, typically around δ 158-162 ppm, as seen in similar heterocyclic ketones. ingentaconnect.comrsc.org The remaining carbon signals would correspond to the numerous sp²-hybridized carbons of the fused aromatic rings.

2D NMR Spectroscopy: Although specific data is not widely published, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous assignment. COSY would reveal the coupling relationships between protons (¹H-¹H correlations), helping to trace the connectivity within individual aromatic rings. HSQC would correlate each proton signal with its directly attached carbon atom (¹H-¹³C correlation), allowing for the definitive assignment of the carbon skeleton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

|---|---|---|---|

| ¹H | ~7.0 - 9.0 | m, d, t | Aromatic protons on the fused ring system. |

| ¹H | Downfield (>10 ppm) | br s | Amide proton (N-H). |

| ¹³C | ~160 | s | Carbonyl carbon (C=O) of the lactam. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the cyclic amide (lactam), typically found in the range of 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a medium to sharp band around 3200-3400 cm⁻¹. Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1450-1600 cm⁻¹ region) would also be present, confirming the aromatic nature of the core structure. Data from structurally related compounds show these characteristic absorptions. ingentaconnect.comrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The extensive conjugated π-electron system of the benzo[lmn]phenanthridine core in this compound constitutes a large chromophore. This is expected to result in strong absorption bands in the UV and possibly the visible regions of the electromagnetic spectrum. The parent aromatic system, phenanthridine (B189435), shows multiple absorption maxima in the UV range. nist.govnist.gov The presence of the carbonyl group, acting as an auxochrome, would likely cause a shift in the absorption wavelengths (a bathochromic or hypsochromic shift) and intensities compared to the parent hydrocarbon.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Feature | Predicted Range/Value | Functional Group/Chromophore |

|---|---|---|---|

| IR | N-H Stretch | ~3200 - 3400 cm⁻¹ | Amide N-H |

| IR | Aromatic C-H Stretch | >3000 cm⁻¹ | Ar-H |

| IR | C=O Stretch | ~1650 - 1680 cm⁻¹ | Lactam Carbonyl |

| IR | C=C Stretch | ~1450 - 1600 cm⁻¹ | Aromatic Ring |

Crystallographic Analysis for Absolute Stereochemistry Determination (if applicable for single crystals)

For this compound, which is a planar molecule, crystallographic analysis would confirm the flatness of the fused ring system. Furthermore, it would reveal crucial details about intermolecular interactions in the solid state, such as hydrogen bonding involving the N-H group and the carbonyl oxygen of adjacent molecules. These interactions govern the crystal packing arrangement.

As of the current literature review, a single-crystal X-ray structure for this compound has not been reported. Should a suitable single crystal be grown, this analysis would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4H-benzo[lmn]phenanthridin-5-one |

| Carbon Monoxide |

| Benzo(lmn)phenanthridine |

| Phenanthridine |

Biosynthetic Pathways and Precursor Derivation of 5 4h Thebenidinone

Hypothesized Biogenetic Routes within Natural Producers

5(4H)-Thebenidinone has been identified as a constituent in certain natural sources, notably in the plant Dittrichia viscosa and in propolis. nih.govscribd.comuniv-setif.dz Its presence in these sources, which are rich in diverse secondary metabolites, suggests its formation through a specialized biosynthetic pathway. Alkaloids, by definition, are nitrogen-containing compounds derived from amino acid precursors. Given the complex polycyclic aromatic structure of this compound, it is hypothesized to be derived from aromatic amino acids such as tyrosine or phenylalanine, which are common precursors to a wide array of plant alkaloids.

The biogenetic route would likely involve a series of complex cyclization and condensation reactions to assemble the final phenanthridine (B189435) core. The co-occurrence of this compound with other alkaloids, flavonoids, and terpenoids in Dittrichia viscosa points towards a sophisticated and potentially branched metabolic network within the plant, where common intermediates are channeled into various biosynthetic pathways. nih.govscribd.com

Table 1: Known Natural Sources of this compound

| Natural Source | Organism/Type | Reference |

| Dittrichia viscosa | Plant (Asteraceae) | nih.gov |

| Propolis | Bee-collected resin | univ-setif.dz |

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The specific enzymatic machinery responsible for the biosynthesis of this compound remains uncharacterized. However, based on the general principles of alkaloid biosynthesis, several key enzymatic transformations can be postulated to be involved. The formation of the intricate polycyclic structure would necessitate a cascade of reactions catalyzed by specific enzyme classes. beilstein-journals.orgchemrxiv.org

Key hypothetical enzymatic steps would likely include:

Oxidative enzymes: Cytochrome P450 monooxygenases and dioxygenases are frequently involved in the hydroxylation and rearrangement of aromatic rings, which are critical steps in forming complex alkaloid scaffolds.

Decarboxylases: The initial steps of alkaloid biosynthesis often involve the decarboxylation of amino acid precursors.

Methyltransferases: These enzymes could be involved in the modification of intermediates.

Cyclases: Specific enzymes would be required to catalyze the intramolecular cyclization reactions that form the fused ring system of this compound.

The identification of key intermediates is contingent on the elucidation of the pathway. At present, no specific intermediates in the biosynthesis of this compound have been reported. Future research involving isotopic labeling studies and transcriptomic analysis of the producer organisms could shed light on these intermediates and the enzymes that catalyze their transformations.

Investigation of Genetic and Molecular Mechanisms Governing Biosynthetic Control

The genetic and molecular mechanisms that regulate the production of this compound are currently unknown. In plants and microorganisms, the biosynthesis of secondary metabolites like alkaloids is tightly regulated at the genetic level. nih.govnih.gov This regulation often occurs in response to environmental stimuli, developmental cues, or defense against pathogens and herbivores.

It is plausible that the genes encoding the biosynthetic enzymes for this compound are organized in biosynthetic gene clusters. The expression of these genes is likely controlled by specific transcription factors, which themselves may be activated or repressed by various internal and external signals. The study of the transcriptome and genome of Dittrichia viscosa would be a crucial step in identifying the genes and regulatory elements involved in the biosynthesis of this compound.

Precursor-Product Relationships in Alkaloid Metabolism Relevant to this compound's Formation

The formation of this compound is intrinsically linked to the broader metabolic network of the producing organism. Alkaloid biosynthetic pathways are often interconnected with primary metabolism, drawing precursors from amino acid pools. The precursor-product relationship for this compound is hypothesized to start with a primary aromatic amino acid.

In the context of Dittrichia viscosa, which produces a variety of secondary metabolites, there is likely a complex interplay and competition for common precursors. nih.gov The flow of metabolites through different branches of secondary metabolism determines the final chemical profile of the organism. Understanding these metabolic fluxes is key to comprehending how the production of this compound is balanced against the synthesis of other compounds. For instance, the same pool of phenylalanine or tyrosine that might be directed towards this compound could also be a precursor for flavonoids and other phenolic compounds found in the plant.

Table 2: Co-occurring Compounds with this compound in Dittrichia viscosa

| Compound Class | Specific Examples | Reference |

| Terpenoids | Tomentosin, Inuviscolide | nih.gov |

| Flavonoids | Quercetin derivatives, Kaempferol derivatives | scribd.com |

| Phenolic Acids | - | nih.gov |

The study of these precursor-product relationships and the broader metabolic context is essential for any future efforts to harness the biosynthetic potential of the producing organisms, for example, through metabolic engineering to enhance the production of this compound. nih.gov

Chemical Synthesis and Structural Modifications of 5 4h Thebenidinone and Its Analogs

Retrosynthetic Strategies for Total Synthesis of 5(4H)-Thebenidinone

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like this compound. ub.edu This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. ub.edu For the this compound skeleton, a key disconnection can be made at the amide bond within the lactam ring. This leads to precursors such as 5-carbamoyl-phenanthrene-4-carboxylic acid or 5-formyl-4-phenanthroic acid, which can be further simplified. lookchem.com

Development of Novel Synthetic Methodologies for the this compound Core Structure

Several synthetic methodologies have been developed to construct the core 4H-benzo[lmn]phenanthridin-5-one structure of this compound. One established method is the Erlenmeyer-Plochl reaction, which involves the condensation of an aldehyde with hippuric acid, followed by cyclodehydration.

More contemporary approaches focus on efficiency and greener reaction conditions. For example, three-component cyclocondensation reactions have been employed, utilizing catalysts like zinc oxide nanoparticles to bring together aryl aldehydes, hydroxylamine (B1172632) hydrochloride, and β-dicarbonyl compounds. researchgate.net These multicomponent reactions offer advantages such as atom economy and reduced waste generation. orientjchem.orgmdpi.com The use of organocatalysts, such as glutamic acid or citric acid, in aqueous media further highlights the trend towards environmentally benign synthetic procedures. researchgate.netorientjchem.org

Derivatization Pathways for this compound Analog Generation

The generation of this compound analogs is crucial for exploring structure-activity relationships and developing compounds with tailored properties. This is achieved through various derivatization pathways that introduce functional groups at specific positions on the core scaffold.

Regioselective and Stereoselective Functionalization Approaches

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. rsc.orgrsc.orgnih.gov For the this compound framework, directing groups can be employed to guide the functionalization to a specific position on the aromatic rings. rsc.orgnih.gov For instance, a directing group can facilitate C-H activation at a particular carbon, allowing for the introduction of new substituents with high precision. rsc.org

Stereoselective synthesis is critical when creating chiral analogs. mdpi.comnih.govrsc.org Asymmetric catalysis and the use of chiral auxiliaries are common strategies to control the three-dimensional arrangement of atoms in the target molecule. mdpi.comd-nb.info For example, in the synthesis of related heterocyclic systems, stereoselective reductions or alkylations have been achieved with high diastereoselectivity. nih.govbeilstein-journals.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives allows for the systematic modification of the physicochemical properties of the parent compound. mdpi.com Substitution reactions, such as electrophilic aromatic substitution, can be used to introduce a variety of functional groups onto the aromatic rings of the this compound skeleton. The reactivity of the different positions on the aromatic system will dictate the conditions required for these transformations.

Furthermore, condensation reactions with various aldehydes and ketones can be employed to generate a library of derivatives with diverse substituents. nih.govpensoft.net For instance, a general procedure for synthesizing substituted derivatives might involve heating the core structure with a corresponding heterocycle in a suitable solvent. mdpi.com

Mechanistic Investigations of Chemical Transformations Involving the this compound Skeleton

Understanding the mechanisms of chemical transformations is fundamental to optimizing reaction conditions and predicting the outcomes of new reactions. For reactions involving the this compound skeleton, mechanistic studies can elucidate the role of catalysts, the nature of intermediates, and the factors controlling regioselectivity and stereoselectivity.

For example, in the case of metal-catalyzed cross-coupling reactions to introduce new substituents, the mechanism would likely involve oxidative addition, transmetalation, and reductive elimination steps. chemistryviews.org In multicomponent reactions, the sequence of bond-forming events and the role of the catalyst in activating the substrates are key areas of investigation. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways and transition state energies. beilstein-journals.org

Mechanistic Investigations of Biological Activities Associated with 5 4h Thebenidinone

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant potential of 5(4H)-Thebenidinone is a significant area of research, with studies employing various assays to quantify its ability to neutralize free radicals and protect against oxidative stress.

Spectrophotometric assays are commonly used to evaluate the antioxidant capacity of compounds. For this compound, which is often found in plant extracts alongside other phytochemicals, these assays provide quantitative data on its free radical scavenging and reducing power. researchgate.netnih.govresearchgate.net

One study investigating the chemical composition of Dittrichia viscosa extracts identified this compound as a major component (16.80%). researchgate.netresearchgate.net The antioxidant activity of these extracts was assessed using several methods. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, an ethanolic (EtOH) extract showed an IC50 value of 12.54 ± 0.2 µg/mL, while an acetone (B3395972) (ACE) extract had an IC50 of 7.84 ± 0.1 µg/mL, indicating potent radical scavenging activity. researchgate.netresearchgate.net

The Ferric Reducing Antioxidant Power (FRAP) assay was also employed to measure the reducing ability of the extracts. The EtOH extract demonstrated an EC50 of 6.37 ± 0.012 mg/mL, and the ACE extract had an EC50 of 6 ± 0.022 mg/mL. researchgate.netresearchgate.net Furthermore, the Total Antioxidant Capacity (TAC) was determined using the phosphomolybdenum method. The ACE extract exhibited a higher antioxidant capacity (253.52 ± 2.98 mg AAE/g) compared to the EtOH extract (189.14 ± 4.86 mg AAE/g). researchgate.netresearchgate.net These results highlight the significant antioxidant potential of extracts containing this compound.

Interactive Data Table: Antioxidant Activity of Extracts Containing this compound

| Assay | Extract | Result |

| DPPH (IC50) | Ethanolic (EtOH) | 12.54 ± 0.2 µg/mL |

| Acetone (ACE) | 7.84 ± 0.1 µg/mL | |

| FRAP (EC50) | Ethanolic (EtOH) | 6.37 ± 0.012 mg/mL |

| Acetone (ACE) | 6 ± 0.022 mg/mL | |

| TAC (mg AAE/g) | Ethanolic (EtOH) | 189.14 ± 4.86 |

| Acetone (ACE) | 253.52 ± 2.98 |

Data derived from studies on plant extracts where this compound was a notable component. researchgate.netresearchgate.net

While direct studies on this compound in cellular models of oxidative stress are not extensively detailed in the provided search results, the antioxidant properties demonstrated in chemical assays suggest a potential protective role. researchgate.netresearchgate.net Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. nih.govmdpi.com Compounds with strong antioxidant activity can help mitigate this imbalance, thereby protecting cells from damage. mdpi.commdpi.com

The mechanism of action for antioxidants in a cellular context often involves the regulation of intracellular redox homeostasis. nih.gov This can occur through direct scavenging of ROS or by modulating the activity of antioxidant enzymes. mdpi.commdpi.com Given the demonstrated free radical scavenging and reducing power of extracts containing this compound, it is plausible that this compound contributes to the protection of cells against oxidative damage by helping to maintain a balanced redox state. researchgate.netresearchgate.net Further research using cellular models is necessary to fully elucidate the specific pathways through which this compound exerts its protective effects against oxidative stress.

Antimicrobial Activity Profiling and Elucidation of Mode of Action

This compound has been identified as having broad-spectrum antimicrobial activity, showing efficacy against both bacteria and fungi.

Studies on plant extracts containing this compound have demonstrated its potential as an antibacterial agent. researchgate.net Research on Dittrichia viscosa extracts, where this compound is a significant constituent, showed activity against a panel of nosocomial pathogens. researchgate.net

The antimicrobial activity was evaluated using the disc diffusion method and microdilution assay to determine the Minimum Inhibitory Concentrations (MICs). The extracts were effective against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Salmonella enterica and Escherichia coli. researchgate.net The MIC values for the tested microbial strains ranged from 0.93 mg/mL to 15 mg/mL. researchgate.net Specifically, the ethanolic extract showed a notable inhibition zone of 13 ± 0.1 mm against B. subtilis, while the acetone extract was more effective against S. enterica with an inhibition zone of 13.3 ± 0.08 mm. researchgate.net

Another source reports MIC values for this compound against bacteria in the range of 0.93–15 mg/mL. However, it also notes that the minimum bactericidal concentration (MBC) exceeds 20 mg/mL, suggesting that the compound may be bacteriostatic rather than bactericidal in its action.

Interactive Data Table: Antibacterial Activity of Extracts Containing this compound

| Bacterial Strain | Type | Extract | Inhibition Zone (mm) | MIC Range (mg/mL) |

| Bacillus subtilis | Gram-Positive | Ethanolic (EtOH) | 13 ± 0.1 | 0.93 - 15 |

| Staphylococcus aureus | Gram-Positive | - | - | 0.93 - 15 |

| Salmonella enterica | Gram-Negative | Acetone (ACE) | 13.3 ± 0.08 | 0.93 - 15 |

| Escherichia coli | Gram-Negative | - | - | 0.93 - 15 |

Data compiled from studies on plant extracts where this compound was a major identified compound. researchgate.net

The antifungal properties of this compound have also been investigated. Extracts containing this compound have shown efficacy against various fungal pathogens. researchgate.netmdpi.com In a study of Dittrichia viscosa extracts, antifungal activity was observed against Candida albicans and Aspergillus niger, with MIC values falling within the range of 0.93 mg/mL to 15 mg/mL. researchgate.net Another source specifies a narrower MIC range of 0.87–10 mg/mL against fungi for this compound.

These findings indicate that this compound possesses a broad spectrum of antifungal activity, making it a compound of interest for further investigation as a potential antifungal agent. The ability to inhibit the growth of clinically relevant fungi like C. albicans and common molds such as A. niger and Alternaria alternata underscores its potential applications. researchgate.netmdpi.comcsic.es

The precise cellular targets of this compound that lead to its antimicrobial effects are not yet fully elucidated. However, it is suggested that its mechanism of action may involve interaction with specific molecular targets within the microbial cells. This could include the inhibition of essential enzymes by binding to their active sites or the modulation of receptor activity, which would, in turn, affect cellular signaling pathways.

The development of resistance to antimicrobial agents is a significant concern. frontiersin.orgnih.gov For this compound, as with other antimicrobials, potential resistance mechanisms could involve alterations in the drug's target site, reduced cellular accumulation of the compound, or enzymatic detoxification. frontiersin.orgbrad.ac.uknih.gov The observation that the MBC for this compound is significantly higher than its MIC suggests that at lower concentrations, it inhibits growth without killing the cells, a condition that could potentially favor the development of resistance. Further research is required to identify the specific cellular targets of this compound and to understand the molecular basis of any potential resistance mechanisms.

Anti-inflammatory Pathway Modulation

The potential of this compound to modulate inflammatory pathways is an area of active research. Inflammation is a complex biological response involving various mediators, and understanding how this compound interacts with these pathways is crucial. oncotarget.com

In Vitro Assays for Inflammatory Mediator Inhibition (e.g., cytokines, prostaglandins)

In vitro studies are fundamental in elucidating the anti-inflammatory potential of a compound by assessing its ability to inhibit key inflammatory mediators. mdpi.com These assays often utilize cell lines, such as RAW 264.7 macrophages, which, when stimulated with agents like lipopolysaccharide (LPS), produce a range of pro-inflammatory molecules. nih.govnih.gov

Key inflammatory mediators that are typically measured include:

Prostaglandins: These lipid compounds are involved in the inflammatory response. Inhibition of their synthesis is a common mechanism for anti-inflammatory drugs. nih.gov

Cytokines: These signaling proteins, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a crucial role in orchestrating the inflammatory cascade. oncotarget.comnih.govnih.gov

Nitric Oxide (NO): While involved in various physiological processes, excessive production of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. frontiersin.org

Research on various natural extracts containing this compound has demonstrated inhibitory effects on these mediators. researchgate.netscribd.com For instance, studies on extracts containing this compound have shown a reduction in the production of pro-inflammatory cytokines and other mediators in LPS-stimulated RAW 264.7 macrophages. frontiersin.orgmdpi.com The modulation of these pathways often involves complex signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of the inflammatory response. oncotarget.comnih.gov

Table 1: In Vitro Anti-inflammatory Activity of a Compound Hybrid with Similar Structural Motifs

| Inflammatory Mediator | Test System | Inhibitory Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Significant suppression | frontiersin.org |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 macrophages | Significant suppression | frontiersin.org |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Reduced mRNA expression | frontiersin.org |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | Reduced mRNA expression | frontiersin.org |

| IL-6 | LPS-stimulated RAW 264.7 macrophages | Reduced mRNA expression | frontiersin.org |

Cellular and In Vivo Animal Models for Inflammatory Response Studies

To further investigate anti-inflammatory effects, researchers employ cellular and in vivo animal models. accscience.com These models provide a more complex biological system to study the interactions of a compound with the immune system. nih.gov

Commonly used in vivo models for inflammation include:

Carrageenan-induced paw edema: This model is used to assess acute inflammation. frontiersin.org

Chemically induced colitis: These models, using agents like dextran (B179266) sulfate (B86663) sodium (DSS), are employed to study inflammatory bowel disease. taylorfrancis.com

LPS-induced systemic inflammation: This model mimics the systemic inflammatory response seen in sepsis. nih.gov

While direct in vivo studies specifically isolating the effects of this compound are not extensively documented in the provided results, the cholinergic anti-inflammatory pathway, which involves vagus nerve stimulation to modulate inflammation, has been studied in animal models of intestinal inflammation. nih.gov This pathway is known to interact with macrophages to reduce inflammation, a mechanism that could potentially be influenced by compounds like this compound. nih.gov

Antiproliferative Effects in Cellular Models

The potential of this compound and related compounds to inhibit cell proliferation is another significant area of research, with implications for cancer therapy. nih.gov

Apoptosis Induction and Necrosis Mechanisms

Cell death can occur through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). akadeum.com Apoptosis is a regulated process characterized by cell shrinkage and the formation of apoptotic bodies, while necrosis involves cell swelling and lysis, often triggering an inflammatory response. akadeum.comnih.goved.ac.uknih.gov

Some anticancer agents work by inducing apoptosis in cancer cells. nih.govnih.gov The process of apoptosis is complex and can be initiated through various signaling pathways, often involving the activation of caspases. nih.gov Necroptosis is a programmed form of necrosis that is independent of caspases and involves the phosphorylation of MLKL, leading to pore formation in the cell membrane. cellsignal.com

Cell Cycle Arrest Investigations and Cell Proliferation Inhibition

The cell cycle is a tightly regulated process that governs cell division. nih.gov Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G1, S, or G2/M), thereby preventing cancer cells from proliferating. researchgate.netresearchgate.netmdpi.com

Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle. nih.govresearchgate.net Research on compounds with similar structures to this compound has shown the ability to induce cell cycle arrest, often at the G2/M phase, and inhibit the proliferation of various cancer cell lines. nih.govresearchgate.netresearchgate.netmdpi.com This inhibition is often mediated by the regulation of key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs). researchgate.netmdpi.com

Table 2: Antiproliferative and Cell Cycle Effects of a Structurally Related Compound

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| K-562 (leukemia) | Inhibition of proliferation | S-phase and G2-M phase cell cycle arrest | researchgate.net |

| A549 (lung cancer) | Inhibition of proliferation | G2/M phase cell cycle arrest | researchgate.netmdpi.com |

| HeLa (cervical cancer) | Inhibition of proliferation | G2/M phase cell cycle arrest | researchgate.net |

| HCT116 (colon cancer) | Inhibition of proliferation | Not specified | researchgate.net |

Exploration of Other Noted Biological Effects (e.g., Enzyme Inhibition relevant to antidiabetic properties observed in parent extracts)

Beyond its anti-inflammatory and antiproliferative potential, this compound may possess other biological activities. Notably, extracts containing this compound have been associated with antidiabetic properties, likely through the inhibition of key enzymes involved in carbohydrate metabolism. nih.govbiotech-asia.org

The primary enzymes targeted for managing postprandial hyperglycemia are α-amylase and α-glucosidase. mdpi.commdpi.com

α-Amylase: This enzyme is responsible for the breakdown of starches into smaller oligosaccharides. biotech-asia.org

α-Glucosidase: This enzyme, located in the small intestine, breaks down oligosaccharides into glucose, which is then absorbed into the bloodstream. biotech-asia.orgrjonco.com

By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to better glycemic control. biotech-asia.orgmdpi.com In vitro and in silico studies have demonstrated the potential of various natural compounds to inhibit these enzymes. nih.govmdpi.comrjonco.com While direct studies on this compound are limited in the provided results, the presence of this compound in extracts with demonstrated α-amylase and α-glucosidase inhibitory activity suggests it may contribute to these effects. nih.gov

Table 3: Enzyme Inhibitory Activity of Compounds from an Extract Also Containing this compound

| Enzyme | Compound | % Inhibition (at 50 µg/kg) | Reference |

|---|---|---|---|

| α-Amylase | Betulinic acid | 47.4% | nih.gov |

| α-Amylase | Quercetin | 55.2% | nih.gov |

| α-Amylase | β-sitosterol | 48.8% | nih.gov |

| α-Amylase | Stigmasterol | 44.3% | nih.gov |

| α-Glucosidase | Betulinic acid | 52.2% | nih.gov |

| α-Glucosidase | Quercetin | 78.2% | nih.gov |

| α-Glucosidase | β-sitosterol | 52.5% | nih.gov |

| α-Glucosidase | Stigmasterol | 34.2% | nih.gov |

Structure Activity Relationship Sar and Computational Studies of 5 4h Thebenidinone Derivatives

Correlation between Systematic Structural Modifications and Changes in Biological Potency

A foundational aspect of drug discovery involves the systematic modification of a lead compound to understand how different chemical groups influence its biological activity. For 5(4H)-Thebenidinone, this would involve synthesizing a series of analogues with alterations at various positions of its core structure. The biological potency of these new compounds would then be evaluated through in vitro assays.

The correlation between these structural changes and the resulting biological data would allow for the development of an SAR profile. For instance, the addition of electron-donating or electron-withdrawing groups at specific sites could be explored to determine their impact on target binding or cellular activity. The size, shape, and hydrophobicity of substituents would also be key parameters to investigate.

| Compound ID | Modification on this compound Core | Biological Potency (e.g., IC50 in µM) |

| TB-001 | Unsubstituted | Data Not Available |

| TB-002 | Addition of a methyl group at position X | Data Not Available |

| TB-003 | Addition of a hydroxyl group at position Y | Data Not Available |

| TB-004 | Replacement of a carbon atom with nitrogen at position Z | Data Not Available |

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, if a biological target were identified, molecular docking simulations could predict how its derivatives bind to the active site of the target protein.

These simulations provide insights into the binding affinity, orientation, and interactions between the ligand (this compound derivative) and the target. This information is invaluable for understanding the mechanism of action and for designing new analogues with improved binding characteristics.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-target complex over time. MD simulations provide a more dynamic picture of the binding, taking into account the flexibility of both the ligand and the target.

Key parameters that would be analyzed from these simulations include:

Binding Energy: A measure of the affinity of the ligand for the target.

Hydrogen Bonds: Identification of key hydrogen bond interactions that stabilize the complex.

Hydrophobic Interactions: Understanding the role of non-polar interactions in binding.

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Analogs

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates physicochemical properties of the molecules (descriptors) to their biological potency.

For this compound derivatives, once a dataset of compounds with their corresponding biological activities is available, a QSAR model could be developed. This model would be instrumental in predicting the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

The development of a robust QSAR model involves several steps:

Data Set Preparation: A diverse set of this compound derivatives with a wide range of biological activities would be required.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build the QSAR model.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Density Functional Theory (DFT) Studies for Elucidating Electronic Properties and Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. DFT studies on this compound would provide fundamental insights into its electronic properties, which are crucial for understanding its reactivity and interactions with biological targets.

Key electronic properties that can be calculated using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity of a molecule.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich and electron-poor regions that are important for intermolecular interactions.

Atomic Charges: Calculation of the partial charges on each atom can help in understanding electrostatic interactions.

Furthermore, DFT can be used to study the energetics of chemical reactions, which would be valuable for understanding the metabolic pathways of this compound or its mechanism of action if it involves a chemical reaction.

The table below summarizes the types of insights that DFT studies would provide.

| DFT Parameter | Significance for this compound |

| HOMO-LUMO Gap | Predicts chemical reactivity and kinetic stability. |

| MEP Map | Identifies sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Helps in understanding electrostatic and polar interactions. |

| Reaction Energetics | Provides insights into potential metabolic transformations. |

While specific experimental and computational data for this compound are currently lacking in the public domain, the established methodologies of SAR, molecular docking, QSAR, and DFT provide a clear framework for its future investigation. The application of these techniques would be essential to unlock the potential of this compound derivatives as therapeutic agents and to guide the rational design of new and improved analogues. The generation of experimental data is the critical next step to enable these powerful computational tools to be applied to this intriguing chemical scaffold.

Interdisciplinary Applications and Future Research Directions of 5 4h Thebenidinone

Role in Chemical Biology Tool Development and Probe Synthesis

The development of chemical tools and probes is crucial for visualizing and perturbing biological systems to understand cellular processes. nih.gov Small molecules are often adapted to serve as fluorescent probes, affinity labels, or inhibitors to study the function, localization, and dynamics of biomolecules. nih.govrockefeller.edu

The rigid, polycyclic aromatic structure of 5(4H)-Thebenidinone provides a foundational scaffold that could be chemically modified to create such tools. Future research could focus on the synthesis of this compound derivatives. By introducing specific functional groups—such as fluorophores for imaging, photo-activatable groups for temporal control, or reactive moieties for covalent labeling—researchers could potentially develop novel probes. These probes could be designed to target specific proteins or nucleic acid structures, enabling the investigation of their roles in cellular signaling and disease pathways. The synthesis of derivatives is a common strategy to develop new biologically active molecules. nih.govresearchgate.netresearchgate.netresearchgate.net

Potential Strategies for Probe Development:

Fluorophore Conjugation: Attaching a fluorescent dye to the this compound core could allow for real-time visualization of its interactions and localization within living cells.

Affinity-Based Probes: Introducing biotin or other affinity tags could facilitate the identification of binding partners through pull-down assays and subsequent mass spectrometry analysis.

Photoaffinity Labeling: Incorporating a photo-reactive group would enable the light-induced covalent cross-linking of the probe to its biological target, allowing for precise identification of binding sites.

Potential in Materials Science: Contribution to Green Synthesis Approaches

Green synthesis has become a significant area of materials science, focusing on environmentally benign and sustainable methods for producing nanomaterials. nih.govnih.gov Plant extracts, rich in a diverse array of phytochemicals, are increasingly used as reducing and stabilizing agents for the synthesis of metallic nanoparticles. nih.govmdpi.comcrimsonpublishers.comscispace.com These phytochemicals, including alkaloids, flavonoids, and phenolic compounds, provide the electrons necessary for the reduction of metal ions and act as capping agents that prevent nanoparticle aggregation, influencing their size and stability. nih.govmdpi.com

While no studies have explicitly identified this compound in plant extracts used for nanoparticle synthesis, its chemical structure—containing a heterocyclic ring system and functionalities capable of electron donation—suggests it could potentially contribute to this process if present. If found to be a component of plant extracts, this compound could play a role in the reduction of metal salts (e.g., silver nitrate, gold chloride) to their corresponding nanoparticles. crimsonpublishers.comuobaghdad.edu.iq The nitrogen and oxygen atoms within its structure could chelate metal ions, facilitating the reduction and subsequent stabilization of the formed nanoparticles. mdpi.com

Future research in this area would first require the identification and quantification of this compound in plant species used for green synthesis. Subsequent studies could then isolate the compound and investigate its specific efficacy as a reducing and capping agent, comparing its performance to other known phytochemicals.

| Phytochemical Class | Role in Nanoparticle Synthesis | Potential Contribution of a this compound-like Structure |

|---|---|---|

| Flavonoids/Phenols | Act as primary reducing agents due to hydroxyl groups that donate electrons. Also serve as capping agents. nih.gov | The aromatic system can participate in redox reactions; heteroatoms (N, O) can help stabilize nanoparticles. |

| Alkaloids | Nitrogen-containing compounds that can act as both reducing and stabilizing agents. nih.govcrimsonpublishers.com | As a heterocyclic amine derivative, it fits within this broad class and could exhibit similar functionalities. |

| Terpenoids | Contribute to the reduction of metal ions and stabilization of nanoparticles. nih.gov | While structurally different, the general principle of using organic molecules for reduction and capping applies. |

| Proteins/Enzymes | Can act as templates and capping agents, influencing nanoparticle shape and size. nih.gov | Not directly applicable, as this compound is a small molecule. |

Exploration of Novel Pharmacological Targets and Biological Pathways

Identifying the molecular targets of novel compounds is a cornerstone of drug discovery. The unique chemical architecture of this compound makes it a candidate for screening against various pharmacological targets. The exploration of its biological activity is a critical future direction.

Initial research would involve high-throughput screening (HTS) of this compound against diverse panels of receptors, enzymes, and ion channels to identify potential biological activities. If a "hit" is identified, subsequent studies would be required to validate the target and elucidate the mechanism of action. Techniques such as cellular thermal shift assays (CETSA), affinity chromatography, and computational docking studies could be employed to confirm direct binding and identify the specific interaction site. Unraveling how it may modulate biological pathways would provide a foundation for assessing its therapeutic potential.

Sustainable Sourcing and Production Methodologies for Academic and Industrial Scale

As research into this compound progresses, the need for efficient and sustainable methods for its synthesis will become paramount. For academic research and potential industrial scale-up, green chemistry principles should be integrated into production methodologies. This includes the use of non-toxic solvents, minimizing waste, and employing catalytic reactions to improve atom economy.

Future research in synthetic chemistry could focus on developing novel, high-yield synthetic routes to this compound and its derivatives. Methodologies like flow chemistry could offer advantages for industrial-scale production, providing better control over reaction conditions, improved safety, and higher throughput compared to traditional batch processing. If this compound is found to be a natural product, sustainable sourcing would involve eco-friendly extraction and purification techniques or the development of biosynthetic pathways in engineered microorganisms.

Development of Advanced Analytical Methods for Trace Analysis and Metabolite Profiling

To study the behavior of this compound in biological or environmental systems, sensitive and specific analytical methods are required. The development of such methods is a prerequisite for pharmacokinetic studies, toxicological assessments, and environmental monitoring.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for trace analysis, offering high sensitivity and selectivity for quantifying the compound in complex matrices like plasma, urine, or water. researchgate.net High-resolution mass spectrometry (HRMS) would be invaluable for metabolite profiling, enabling the identification of metabolic products of this compound in preclinical studies. celerion.com These analytical tools are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

| Analytical Technique | Application in this compound Research | Key Information Provided |

|---|---|---|

| HPLC-UV/Vis | Quantification in relatively simple mixtures; purity analysis of synthetic batches. | Concentration, purity level. |

| LC-MS/MS | Trace-level quantification in complex biological and environmental samples (e.g., plasma, water). | Pharmacokinetics, environmental fate, trace contamination. |

| HRMS (e.g., Q-TOF, Orbitrap) | Metabolite identification and profiling; structural elucidation of unknown transformation products. celerion.com | Metabolic pathways, biotransformation products. |

| NMR Spectroscopy | Unambiguous structural confirmation of the parent compound, synthetic derivatives, and major metabolites. | Chemical structure, stereochemistry. |

Integration of Omics Technologies in this compound Research

Omics technologies, which allow for the large-scale study of biological molecules, offer a systems-level approach to understanding the effects of a chemical compound. nih.govyoutube.comresearchgate.net Integrating metabolomics and proteomics into the research of this compound could provide deep insights into its mechanism of action and biological impact. nih.gov

Proteomics: This technology can be used to identify changes in protein expression or post-translational modifications in cells or tissues treated with this compound. This could reveal the cellular pathways that are modulated by the compound and help identify its direct or indirect protein targets.

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolism. nih.gov This can provide clues about the compound's mechanism of action and potential off-target effects.

The integration of these powerful technologies would accelerate the transition from initial discovery to a mechanistic understanding of this compound's biological activity, paving the way for its potential development in various interdisciplinary fields. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 5(4H)-Thebenidinone, and how can reproducibility be ensured?

Synthesis of this compound requires meticulous documentation of reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., recrystallization, chromatography). To ensure reproducibility, follow guidelines from reputable journals (e.g., Beilstein Journal of Organic Chemistry):

- Detailed experimental protocols : Include exact molar ratios, reaction times, and equipment specifications (e.g., NMR for purity validation) .

- Batch-specific data : Record CAS registry numbers (e.g., CAS 85455-42-1) and supplier details for reagents .

- Supporting information : Provide raw spectral data (e.g., IR, H/C NMR) in appendices to verify structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural stability?

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold) .

- Spectroscopy : Compare experimental H NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) with computational predictions .

- Thermal analysis : DSC/TGA to evaluate decomposition temperatures and polymorphic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., MIC values) for this compound?

Discrepancies in bioactivity (e.g., MIC ranges of 0.87–15 mg/mL against Candida albicans) may arise from methodological variability . To address this:

Q. What strategies optimize the pharmacological activity of this compound derivatives while minimizing toxicity?

- Structure-activity relationship (SAR) studies : Modify substituents on the pyridine ring to enhance target binding (e.g., halogenation for increased lipophilicity) .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with fungal CYP51 or bacterial DNA gyrase .

- Toxicity screening : Employ zebrafish embryos or 3D liver spheroid models to assess hepatotoxicity thresholds .

Q. How should researchers manage ethical and data-sharing challenges when studying this compound’s bioactivity in human-derived samples?

- GDPR compliance : Anonymize patient data via de-identification (e.g., replacing names with unique codes) .

- Informed consent : Include clauses in ethics approvals for future data reuse in secondary studies .

- Controlled access : Share raw datasets (e.g., MIC values, cytotoxicity) via repositories like Zenodo with embargo periods .

Methodological and Data Integrity Questions

Q. What are best practices for validating this compound’s antioxidant mechanisms in vitro?

- DPPH/FRAP assays : Report IC values with triplicate measurements and reference standards (e.g., ascorbic acid) .

- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) in HO-treated cell lines, normalizing to protein content .

- Interference controls : Test for false positives by excluding compounds with intrinsic absorbance at assay wavelengths .

Q. How can researchers design robust experiments to investigate this compound’s stability under physiological conditions?

- Simulated gastric fluid (SGF) assays : Incubate at pH 1.2 (37°C, 2 hrs) and analyze degradation via LC-MS .

- Photostability testing : Expose to UV light (320–400 nm) and monitor structural changes with HPLC-DAD .

- Accelerated stability studies : Store at 40°C/75% RH for 6 months and assess potency loss .

Data Presentation and Reproducibility

Q. How should large datasets (e.g., SAR or pharmacokinetic data) be structured in publications for clarity?

- Processed data in main text : Summarize key trends (e.g., MIC vs. logP correlations) using heatmaps or scatter plots .

- Raw data in appendices : Provide CSV files of dose-response curves or spectral peaks for independent validation .

- Metadata documentation : Include instrument calibration dates, software versions, and statistical parameters (e.g., p-value thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.